5-Chloro-2-hydroxybenzophenone

描述

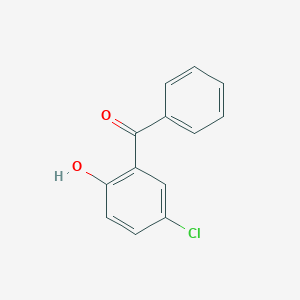

5-Chloro-2-hydroxybenzophenone is an organic compound with the molecular formula C13H9ClO2 and a molecular weight of 232.66 g/mol . It is also known by other names such as Methanone, (5-chloro-2-hydroxyphenyl)phenyl- and Benzophenone-7 . This compound is primarily used as a UV filter in various applications, including sunscreens and camera lens filters .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxybenzophenone typically involves the reaction of 2-chlorobenzoyl chloride with phenol in the presence of a base such as zinc chloride . The reaction is carried out in a solvent like dichloromethane under nitrogen protection at low temperatures (-20 to -15°C) to ensure the stability of the reactants .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

化学反应分析

Types of Reactions: 5-Chloro-2-hydroxybenzophenone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Formation of this compound derivatives with additional ketone groups.

Reduction: Formation of 5-chloro-2-hydroxybenzyl alcohol.

Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

科学研究应用

Photoprotection in Sunscreens

5-Chloro-2-hydroxybenzophenone is widely used as a UV filter in sunscreens and cosmetic products. Its primary function is to absorb ultraviolet (UV) radiation, thereby protecting the skin from harmful effects such as sunburn and skin cancer. The compound is effective against both UVA and UVB rays, making it a valuable ingredient in formulations designed to prevent photoaging and other UV-induced skin damage .

Table 1: Comparison of UV Absorption Properties

| Compound | UV Range (nm) | Absorption Efficiency |

|---|---|---|

| This compound | 290-320 | High |

| Oxybenzone | 290-320 | Moderate |

| Avobenzone | 320-400 | High |

Environmental Impact

Recent studies have identified benzophenones, including this compound, as emerging contaminants in aquatic environments. They have been detected in various water bodies and are known to disrupt endocrine functions in aquatic organisms. Toxicological assessments reveal that exposure to these compounds can lead to reproductive toxicity and developmental issues in species such as Daphnia magna and zebrafish .

Case Study: Toxicity Assessment in Aquatic Species

A study reported that exposure to BP-7 resulted in significant adverse effects on the growth and reproduction of Daphnia magna, with an LC50 value indicating high sensitivity to the compound. The findings suggest that BP-7 may pose risks to aquatic ecosystems, highlighting the need for monitoring its environmental concentrations .

Synthesis and Chemical Properties

This compound is synthesized through various chemical pathways involving benzophenone derivatives. Its chemical structure allows it to act effectively as a light absorber. The synthesis typically involves the chlorination of 2-hydroxybenzophenone, followed by purification processes .

Table 2: Synthesis Pathways of this compound

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Chlorination | Chlorine gas, UV light | Formation of chlorinated product |

| Purification | Crystallization | Pure BP-7 |

Potential Health Effects

While BP-7 serves beneficial roles in cosmetics, there are concerns regarding its safety profile. Studies indicate that certain benzophenones can exhibit estrogenic activity, potentially leading to hormonal disruptions in humans . The International Agency for Research on Cancer has classified some benzophenones as possible carcinogens based on animal studies.

Case Study: Hormonal Effects on Human Cell Lines

Research involving human breast cancer cell lines (MCF-7) showed that exposure to BP-7 led to increased cell proliferation, suggesting potential estrogenic effects that warrant further investigation into their implications for human health .

作用机制

The primary mechanism of action of 5-Chloro-2-hydroxybenzophenone is its ability to absorb UV radiation. This absorption prevents the radiation from reaching and damaging sensitive surfaces or biological tissues. The compound’s molecular structure allows it to absorb UV light and dissipate the energy as heat, thereby providing protection . Additionally, its potential antibacterial properties are attributed to its ability to disrupt bacterial cell membranes .

相似化合物的比较

- 2-Hydroxy-4-methoxybenzophenone

- 2-Hydroxy-4-octyloxybenzophenone

- 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid

Comparison: 5-Chloro-2-hydroxybenzophenone is unique due to the presence of the chlorine atom, which enhances its UV-absorbing properties compared to other benzophenones. The chlorine atom also contributes to its potential antibacterial activity, making it more versatile in various applications .

生物活性

5-Chloro-2-hydroxybenzophenone (BP-7) is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including environmental science, pharmacology, and toxicology. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₉ClO₂. Its structure features a benzophenone core with a hydroxyl group (-OH) at the 2-position and a chlorine atom at the 5-position. This unique arrangement contributes to its reactivity and biological properties.

Antioxidant Activity

Recent studies have indicated that derivatives of this compound exhibit significant antioxidant properties. For instance, a study focused on synthesizing various derivatives demonstrated that specific compounds showed strong reducing power in assays, indicating their potential as antioxidants .

| Compound | Reducing Power Assay Value |

|---|---|

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1.675 |

| 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1.573 |

| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1.149 |

These findings suggest that BP-7 and its derivatives could be beneficial in preventing oxidative stress-related diseases.

Toxicological Effects

The compound has been evaluated for its toxicological effects on various aquatic organisms. Research indicates that this compound is an emerging contaminant with notable toxicity levels:

- Daphnia magna : LC50 = 1.09 mg/L

- Chlorella vulgaris : LC50 = 2.98 mg/L

- Zebrafish : LC50 = 3.89 mg/L

These values highlight the sensitivity of different species to BP-7, with Daphnia magna being the most affected .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, leading to alterations in enzyme conformation and function. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.

Case Study: Estrogenic Activity in Aquatic Organisms

A significant study investigated the estrogenic effects of benzophenones, including BP-7, on zebrafish embryos. The results indicated that exposure to high concentrations (1000 μg/L) affected vitellogenin gene expression, suggesting potential endocrine-disrupting properties . This raises concerns about the environmental impact of BP-7 as it may disrupt hormonal functions in aquatic ecosystems.

Case Study: Antioxidant Properties

In another study focusing on synthetic derivatives of BP-7, researchers evaluated their antioxidant activity using different assays. The results demonstrated that certain derivatives exhibited high antioxidant capacity, making them candidates for further pharmacological development aimed at combating oxidative stress-related conditions .

属性

IUPAC Name |

(5-chloro-2-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWSZDODENFLSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047894 | |

| Record name | (5-Chloro-2-hydroxyphenyl)phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] | |

| Record name | Chlorohydroxy benzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, Practically insoluble in water, Soluble in alcohol, ethyl acetate, methyl ethyl ketone | |

| Record name | Chlorohydroxy benzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals, Yellow powder | |

CAS No. |

85-19-8 | |

| Record name | Benzophenone 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorohydroxy benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-hydroxybenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Chloro-2-hydroxyphenyl)phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOPHENONE-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPJ1YPA54D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorohydroxy benzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

95.3 °C, MP: 96-98 °C (205-208 °F) | |

| Record name | Chlorohydroxy benzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 5-Chloro-2-hydroxybenzophenone has the molecular formula C13H9ClO2 and a molecular weight of 232.66 g/mol. [, ]

ANone: Numerous studies report spectroscopic data for this compound, including:

- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. [, , , , , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Offers insights into the structure and environment of hydrogen (1H NMR) and phosphorus (31P NMR) atoms in the molecule and its complexes. [, , ]

- UV-Vis spectroscopy: Reveals electronic transitions within the molecule and helps understand its light absorption properties. [, , , , , ]

- Electron Paramagnetic Resonance (EPR) spectroscopy: Used to study materials with unpaired electrons, offering insights into the electronic structure of paramagnetic metal complexes of this compound. [, ]

ANone: Research indicates that while this compound can be incorporated into loochoo lacquer films, its effectiveness as a UV absorber might be limited. Studies show that it can significantly impact the stability of metal complexes within azo pigments, potentially affecting the overall performance of the lacquer. []

ANone: Yes, ruthenium(III) complexes incorporating this compound as part of an unsymmetrical Schiff base ligand demonstrate catalytic activity in the oxidation of styrene using sodium hypochlorite. The major reaction pathway observed is oxidative cleavage of the C=C bond, yielding benzaldehyde as the primary product. []

ANone: Yes, density functional theory (DFT) calculations have been employed to:

- Geometric Optimization: Predict and confirm the three-dimensional structures of this compound complexes. [, ]

- Theoretical Vibrational Spectra Calculations: Correlate and interpret experimental IR data, providing a deeper understanding of the vibrational modes and functional groups within the molecule. [, ]

- Non-covalent Interaction (NCI) Analysis: Visualize and analyze non-covalent interactions, such as hydrogen bonding, contributing to the stability and packing of molecules in the crystal lattice. []

- Time-dependent Density Functional Theory (TD-DFT) Calculations: Simulate and interpret UV-Vis spectra, offering insights into the electronic transitions and excited state properties of the molecule. []

- Natural Bonding Orbital (NBO) Analysis: Study the interactions between different molecular fragments and calculate interaction energies, contributing to a more comprehensive understanding of complex stability. []

ANone: Studies on nickel(II) complexes demonstrate that substituting the 5-chloro group with a methyl group leads to differences in the crystal structure and coordination geometry around the metal center. These modifications influence the ligand field strength and the magnetic properties of the complexes. []

ANone: Research shows that this compound can undergo various transformations depending on the reaction conditions:

- Reaction with Phosphorus Pentachloride: Leads to the formation of a dichlorophosphate derivative. [, ]

- Reaction with Phosphorus Oxychloride: Results in a complex reaction mixture with multiple products. [, ]

- Exposure to UV Light: Can lead to degradation, impacting its effectiveness as a UV absorber in certain applications. []

ANone: Research indicates that this compound exhibits toxicity towards freshwater planarians (Dugesia japonica), with a 48-hour LC50 value of 25 mg/L. This highlights the need for further investigation into its potential ecological risks and the implementation of appropriate waste management strategies to minimize negative environmental impacts. []

ANone: Yes, several other benzophenone derivatives with varying substituents are used as UV absorbers, including:

ANone: Various research tools and resources are available, including:

ANone: Early research on this compound focused on its synthesis and basic chemical transformations. Over time, the focus shifted towards:

- Understanding its coordination chemistry: Exploring its ability to form complexes with various metal ions and studying the properties of these complexes. [, , , , , , , ]

- Investigating its applications: Exploring its potential as a building block for UV absorbers, ligands for catalysis, and other materials science applications. [, ]

- Employing computational methods: Utilizing DFT and other computational techniques to gain deeper insights into the electronic structure, reactivity, and properties of this compound and its derivatives. [, ]

- Addressing environmental concerns: Assessing the ecological impact of this compound and seeking safer and more sustainable alternatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。